2-Amino-1H-pyrrole-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-4-3(5(7)9)1-2-8-4/h1-2,8H,6H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTODFWKFORSYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-Amino-1H-pyrrole-3-carboxamide: Pathways, Mechanisms, and Protocols
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
The 2-amino-1H-pyrrole-3-carboxamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. Its derivatives have been investigated as kinase inhibitors, anticancer agents, and antagonists for various receptors.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this valuable building block, delving into the underlying reaction mechanisms, practical experimental considerations, and detailed protocols.
The Strategic Importance of the this compound Scaffold
The pyrrole ring is a fundamental five-membered aromatic heterocycle found in a vast array of natural products and synthetic pharmaceuticals.[2][3] The specific arrangement of a 2-amino group and a 3-carboxamide substituent on this ring system provides a unique combination of hydrogen bond donors and acceptors, as well as points for further chemical diversification. This structural motif is particularly crucial in the synthesis of pyrrolo[2,3-d]pyrimidines, a class of compounds with demonstrated biological activities, including antibacterial, antifungal, and antiviral properties.[4] The ability to efficiently construct the this compound core is, therefore, a critical step in the discovery and development of new therapeutic agents.[5]
Key Synthetic Strategies: A Mechanistic Perspective
The synthesis of polysubstituted pyrroles, including the target this compound, has been a subject of intense research. Modern synthetic methods have largely shifted towards multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity from simple starting materials.[6][7]
Multicomponent Reactions (MCRs): A Convergent Approach
MCRs are one-pot reactions where three or more reactants combine to form a single product that incorporates most of the atoms of the starting materials.[8] This approach is highly valued in combinatorial chemistry and drug discovery for its ability to rapidly generate libraries of structurally diverse compounds.[9]
One notable three-component reaction for the synthesis of 2-aminopyrrole systems involves the reaction of N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides.[9] The proposed mechanism for this transformation is initiated by the formation of a zwitterionic intermediate from the isocyanide and DMAD. This zwitterion then adds to the carbon-nitrogen double bond of the N-tosylimine, leading to an intermediate imino-lactam. A subsequent[9][10]-hydride shift yields the final 2-aminopyrrole product.
Reaction Pathway: Three-Component Synthesis of 2-Aminopyrroles
Caption: A simplified workflow for the three-component synthesis of 2-aminopyrroles.
Another powerful MCR involves the one-pot cascade reaction of arylglyoxal monohydrates, 1,1-enediamines (EDAMs), and 2-hydroxynaphthalene-1,4-dione in ethanol.[6] This method is particularly attractive due to its use of an environmentally friendly solvent and a simple workup procedure that often avoids column chromatography.[6] The reaction proceeds with high yields and produces novel 2-aminopyrrole derivatives.[6]
Thorpe-Ziegler Reaction: Intramolecular Cyclization of Dinitriles
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyano enamine, which can then be hydrolyzed to a cyclic ketone.[11][12][13] This reaction is conceptually related to the Dieckmann condensation and is a powerful tool for the formation of rings, including the pyrrole nucleus.[11][14] The synthesis of 2-amino-3-cyanopyrrole derivatives has been achieved using a multi-step process that incorporates a Thorpe-Ziegler-type cyclization.[15][16]
The general mechanism involves the deprotonation of the α-carbon of one nitrile group by a strong base, creating a carbanion. This carbanion then attacks the electrophilic carbon of the second nitrile group within the same molecule, leading to a cyclic imine. Tautomerization then yields the more stable enamine.
Mechanism: Thorpe-Ziegler Cyclization
Caption: The key steps in the Thorpe-Ziegler reaction for the formation of a cyclic enamine.
Gewald Reaction: A Thiophene Synthesis with Conceptual Parallels
While the Gewald reaction classically synthesizes 2-aminothiophenes, its principles are relevant to the synthesis of other five-membered heterocycles.[17][18][19][20] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[17] The mechanism begins with a Knoevenagel condensation to form a stable intermediate, followed by the addition of sulfur, cyclization, and tautomerization.[17][21] The understanding of such condensation-cyclization sequences is valuable for designing analogous syntheses for 2-aminopyrroles by replacing sulfur with an appropriate nitrogen source.
Experimental Protocols
The following section provides a detailed, step-by-step protocol for a representative synthesis of a this compound derivative. This protocol is based on established methodologies and is intended to be a practical guide for laboratory execution.
Synthesis of 2-Amino-N-butyl-1H-indole-3-carboxamide via a One-Pot, Two-Step Reductive Cyclization
This protocol is adapted from a method developed for the synthesis of 2-amino-indole-3-carboxamides, which shares the core 2-amino-3-carboxamide heterocyclic structure and employs a robust one-pot procedure.[22]
Materials:
-
N-Butyl-2-cyanoacetamide
-
2-Fluoronitrobenzene
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1.0 N Hydrochloric acid (HCl)
-
Iron(III) chloride (FeCl₃)
-
Zinc dust
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add N-butyl-2-cyanoacetamide (2.0 mmol, 1.0 equiv) and anhydrous DMF (to a concentration of 0.5 M).
-
Under an inert atmosphere, carefully add sodium hydride (60% dispersion in mineral oil, 2.2 mmol, 1.1 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the mixture for 10 minutes, during which time the solution may become a suspension.
-
Add 2-fluoronitrobenzene (2.0 mmol, 1.0 equiv) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 1 hour. The reaction mixture will typically turn a deep purple color, indicating the formation of the intermediate 2-cyano-2-(2-nitrophenyl)-N-butylacetamide.
-
Carefully quench the reaction by the slow addition of 1.0 N HCl (4.0 mmol, 2.0 equiv).
-
To the same flask, add FeCl₃ (6.0 mmol, 3.0 equiv) and zinc dust (20 mmol, 10 equiv).
-
Heat the reaction mixture to 100 °C and stir for 1 hour.
-
After cooling to room temperature, the reaction mixture can be worked up by standard procedures, typically involving filtration to remove inorganic solids, extraction with an organic solvent (e.g., ethyl acetate), washing of the organic layer with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 2-amino-N-butyl-1H-indole-3-carboxamide.
Data Summary Table:
| Reactant/Reagent | Molar Equiv. | Purpose |
| N-Butyl-2-cyanoacetamide | 1.0 | Starting material |
| 2-Fluoronitrobenzene | 1.0 | Starting material |
| Sodium Hydride | 1.1 | Base for deprotonation |
| Hydrochloric Acid | 2.0 | Quenching and acidification |
| Iron(III) Chloride | 3.0 | Co-reductant/catalyst |
| Zinc Dust | 10.0 | Reducing agent for nitro group |
Conclusion
The synthesis of this compound and its derivatives is a dynamic field of research, driven by the significant biological activities of these compounds. Multicomponent reactions have emerged as a highly effective strategy, offering convergence, efficiency, and access to a wide range of structural diversity. The Thorpe-Ziegler reaction provides a classic and reliable method for the construction of the pyrrole ring through intramolecular cyclization. While direct protocols for the parent this compound may require adaptation from related syntheses, the principles and methodologies outlined in this guide provide a solid foundation for researchers in drug discovery and organic synthesis to access this important class of molecules. The continued development of novel synthetic routes will undoubtedly lead to the discovery of new therapeutic agents based on this versatile scaffold.
References
- Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427–4429.
- Li, K., Huang, R., Chen, L., et al. (2021). Multi-component one-pot synthesis of 2-aminopyrrole derivatives. Chinese Chemical Letters, 32(12), 3845-3848.
- Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evalu
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Gewald reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC.
- A green chemistry approach to gewald reaction. (2012). Der Pharma Chemica, 4(3), 993-997.
- Recent Advancements in Pyrrole Synthesis. (2020). Molecules, 25(23), 5569.
- 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. (2021). ACS Chemical Neuroscience, 12(6), 969–982.
- Chemistry & Biology Of Multicomponent Reactions. (2012). Chemical Reviews, 112(6), 3057–3142.
- Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. (2021). Organic & Biomolecular Chemistry, 19(5), 1016-1040.
- Multicomponent reactions for the synthesis of pyrroles. (2014). Chemical Society Reviews, 43(15), 5224-5248.
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synlett, 34(16), 1735-1739.
- Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. (2022). New Journal of Chemistry, 46(36), 17336-17348.
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Thorpe-Ziegler reaction. (n.d.). Buchler GmbH. Retrieved from [Link]
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Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Thorpe-Ziegler reaction. (n.d.). ResearchGate. Retrieved from [Link]
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- Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (2019). ARKIVOC, 2019(2), 163-175.
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The Multifaceted Biological Activities of 2-Amino-1H-pyrrole-3-carboxamide: A Technical Guide for Drug Discovery Professionals
Abstract
The 2-amino-1H-pyrrole-3-carboxamide scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of this core structure, drawing upon a comprehensive review of current scientific literature. We will delve into the anticancer, antimicrobial, and anti-inflammatory properties of this compound derivatives, elucidating their mechanisms of action and structure-activity relationships. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction: The Emergence of a Versatile Pharmacophore
The pyrrole ring is a fundamental component of many natural and synthetic bioactive compounds.[1] Within this class, the this compound core has emerged as a particularly fruitful scaffold for the development of novel therapeutic agents. Its synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile to target a wide array of biological targets with high potency and selectivity. This guide will provide a detailed examination of the key biological activities associated with this promising chemical entity.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of this compound have demonstrated significant potential as anticancer agents through various mechanisms of action, including kinase inhibition and disruption of microtubule dynamics.
Kinase Inhibition: Targeting Aberrant Cell Signaling
Numerous studies have highlighted the ability of this compound derivatives to inhibit protein kinases that are crucial for cancer cell proliferation and survival.[2][3]
-
Janus Kinase 2 (JAK2) Inhibition: A novel class of pyrrole-3-carboxamides has been identified as potent and selective inhibitors of JAK2, a key player in myeloproliferative disorders. Optimization of this series led to the discovery of orally bioavailable inhibitors that demonstrated significant tumor growth inhibition in preclinical models.[2]
-
Cell Division Cycle 7 (Cdc7) Kinase Inhibition: Cdc7 is a serine/threonine kinase essential for DNA replication. Inhibition of Cdc7 represents a promising anticancer strategy. A new chemical class of 5-heteroaryl-3-carboxamido-2-substituted pyrroles has been developed as potent Cdc7 inhibitors, showing efficacy in in vivo models.[3]
-
c-Met Kinase Inhibition: The c-Met proto-oncogene is a receptor tyrosine kinase often dysregulated in cancer. 2-Aminopyridine-3-carboxamide derivatives, bioisosteres of the pyrrole scaffold, have been designed as potent c-Met inhibitors, demonstrating dose-dependent inhibition of downstream signaling.[4]
-
Enhancer of Zeste Homolog 2 (EZH2) Inhibition: EZH2 is a histone methyltransferase that is often overexpressed in various cancers. A novel series of pyrrole-3-carboxamide derivatives has been reported as EZH2 inhibitors, capable of reducing cellular H3K27me3 levels and increasing the expression of tumor suppressor genes.[5]
Signaling Pathway: Kinase Inhibition by this compound Derivatives
Caption: Inhibition of key kinases by this compound derivatives disrupts cancer cell signaling pathways.
Disruption of Microtubule Polymerization
Microtubules are dynamic polymers essential for cell division, making them an attractive target for cancer therapy.[6] Ethyl-2-amino-pyrrole-3-carboxylates, closely related to the carboxamide scaffold, have been identified as potent cytotoxic agents that inhibit tubulin polymerization. This disruption leads to a G2/M cell-cycle arrest and ultimately induces apoptosis in cancer cells.[6][7]
Experimental Workflow: Assessing Microtubule Destabilization
Caption: A typical workflow to evaluate the microtubule-destabilizing effects of novel compounds.
Antimicrobial Activity: A Broad Spectrum of Action
The this compound scaffold has demonstrated significant promise in the development of novel antimicrobial agents, with activity against a wide range of pathogens, including bacteria, fungi, and mycobacteria.[8][9]
Antibacterial Activity
Derivatives of this scaffold have shown efficacy against both Gram-positive and Gram-negative bacteria.[8] The mechanism of action can vary, with some compounds inhibiting essential bacterial enzymes. For example, certain pyrrole-3-carbonitrile derivatives have been identified as metallo-β-lactamase inhibitors, enzymes that confer resistance to β-lactam antibiotics.[10]
Antitubercular Activity
Tuberculosis remains a major global health threat, and new drugs are urgently needed. Pyrrole-2-carboxamide derivatives have been designed as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter involved in the biosynthesis of the mycobacterial cell wall.[11] These compounds have shown excellent activity against drug-resistant strains of Mycobacterium tuberculosis.[11]
Antifungal and Antiviral Potential
While less explored, some pyrrolo[2,3-d]pyrimidine derivatives, which can be synthesized from this compound precursors, have reported antifungal and antiviral activities.[12][13] This suggests that the core scaffold can be a starting point for the development of broad-spectrum antimicrobial agents.
Table 1: Summary of Antimicrobial Activity of Selected Pyrrole Derivatives
| Compound Class | Target Organism(s) | Mechanism of Action | Reported MIC/IC50 Values | Reference(s) |
| Pyrrole-3-carbonitriles | Gram-positive & Gram-negative bacteria | Metallo-β-lactamase inhibition | Low μM range | [10] |
| Pyrrole-2-carboxamides | Mycobacterium tuberculosis | MmpL3 Inhibition | < 0.016 μg/mL | [11] |
| Pyrrolyl benzamides | Staphylococcus aureus, Escherichia coli | InhA inhibition | 3.12 - 12.5 μg/mL | [8] |
| Pyrrolo[2,3-d]pyrimidines | Various bacteria and fungi | Multiple targets | Varies | [12][13] |
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a hallmark of many diseases. Substituted pyrrole carboxylic acids, closely related to the carboxamide scaffold, have been evaluated for their anti-inflammatory properties.[14] These compounds have been shown to inhibit carrageenan-induced edema in rats and exhibit in vitro antiproteolytic and membrane-stabilizing properties, suggesting a multifactorial mechanism of action.[14] More recently, derivatives of related heterocyclic systems have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[15]
Protocol: In Vitro Evaluation of Anti-inflammatory Activity
Objective: To assess the ability of a this compound derivative to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., J774A.1 or THP-1)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (dissolved in DMSO)
-
ELISA kits for TNF-α and IL-6
-
Cell viability assay (e.g., MTT or MTS)
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response. Include an unstimulated control group.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed reduction in cytokine production is not due to cytotoxicity.
-
Data Analysis: Calculate the IC50 value for the inhibition of each cytokine.
Causality Explanation: This protocol is designed to determine if the compound can directly suppress the inflammatory response of immune cells. Pre-treatment with the compound before LPS stimulation allows for the assessment of its ability to interfere with the signaling pathways that lead to cytokine production. The inclusion of a cytotoxicity assay is crucial to differentiate true anti-inflammatory effects from non-specific cell death.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The exploration of structure-activity relationships is fundamental to optimizing the biological activity of the this compound scaffold.
-
Substitution at the N1 Position: Modifications at the N1 position of the pyrrole ring have been shown to be critical for modulating activity against various targets. For instance, in the case of metallo-β-lactamase inhibitors, an N-benzyl side chain was found to be important for inhibitory potency.[10]
-
Modifications of the Carboxamide Group: The carboxamide moiety is a key interaction point and can be modified to enhance potency and selectivity. For example, in the development of 5-HT6 receptor inverse agonists, the introduction of a 3-aminopyrrolidinyl moiety at the 3-carboxamide fragment was a key modification.[16][17]
-
Substitution on the Pyrrole Ring: The substituents on the pyrrole ring itself play a significant role in determining the biological activity. In antitubercular pyrrole-2-carboxamides, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring greatly improved anti-TB activity.[11]
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the discovery of new drugs with a wide range of therapeutic applications. Its demonstrated efficacy as an anticancer, antimicrobial, and anti-inflammatory agent, coupled with its synthetic accessibility, makes it an attractive starting point for further drug development efforts. Future research should focus on the continued exploration of the chemical space around this core structure, the elucidation of novel mechanisms of action, and the optimization of pharmacokinetic and pharmacodynamic properties to identify clinical candidates for the treatment of various human diseases.
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Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. New Journal of Chemistry (RSC Publishing). [Link]
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Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PMC. [Link]
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Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. PubMed. [Link]
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Cdc7 kinase inhibitors: 5-heteroaryl-3-carboxamido-2-aryl pyrroles as potential antitumor agents. 1. Lead finding. PubMed. [Link]
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Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PMC. [Link]
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Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed. [Link]
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Anti-inflammatory, antiproteolytic, and antihemolytic properties of pyrrole carboxylic acids. Pharmacology. [Link]
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Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. [Link]
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2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. ACS Publications. [Link]
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Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. ResearchGate. [Link]
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- 17. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Data & Characterization of 2-Amino-1H-pyrrole-3-carboxamide
The following technical guide details the spectroscopic characterization and synthetic handling of 2-Amino-1H-pyrrole-3-carboxamide and its critical derivatives.
Executive Summary & Compound Significance
This compound (CAS: 15986-02-4) is a high-value heterocyclic scaffold in medicinal chemistry. It serves as the immediate precursor to pyrrolo[2,3-d]pyrimidines (7-deazapurines), a class of pharmacophores found in FDA-approved kinase inhibitors (e.g., Tofacitinib, Baricitinib).
Technical Note on Stability: Researchers must note that the unsubstituted this compound is electron-rich and prone to oxidative polymerization upon exposure to air and light. Consequently, it is frequently:
-
Generated in situ and immediately cyclized.
-
Isolated as a stable salt (e.g., hydrochloride).
-
Characterized via its more stable surrogate, Ethyl 2-amino-1H-pyrrole-3-carboxylate , or N-protected derivatives.
This guide presents the spectral data for the stable surrogate (Ethyl ester) as a primary reference, alongside the specific diagnostic shifts expected for the carboxamide functionality.
Chemical Identity
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 15986-02-4 |
| Molecular Formula | C₅H₇N₃O |
| Molecular Weight | 125.13 g/mol |
| Key Functionality | Primary amine (C2), Carboxamide (C3), Pyrrole NH (N1) |
Spectroscopic Characterization
A. NMR Spectroscopy (¹H & ¹³C)
Due to the instability of the free base carboxamide, the data below references the stable Ethyl 2-amino-1H-pyrrole-3-carboxylate (CAS: 108290-86-4). The structural connectivity is identical except for the ester-to-amide substitution.
¹H NMR Data (500 MHz, DMSO-d₆)
Reference Standard: Ethyl 2-amino-1H-pyrrole-3-carboxylate
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 10.5 - 10.9 | Broad Singlet | 1H | Pyrrole NH (N1) | Highly deshielded due to aromaticity and H-bonding. |
| 6.28 | Triplet (J=2.8 Hz) | 1H | C5-H | Alpha to pyrrole nitrogen; characteristic heteroaromatic shift. |
| 6.15 | Doublet of Doublets | 1H | C4-H | Beta to pyrrole nitrogen; couples with C5-H. |
| 5.0 - 5.8 | Broad Singlet | 2H | C2-NH₂ | Exchangable amino protons. Note: In the carboxamide, this may shift downfield to 6.0-6.5 ppm. |
| 6.8 - 7.5 | Broad Singlet | 2H | C3-CONH₂ | (Predicted for Carboxamide) Distinctive amide doublet/singlet replacing the ester ethyl signals. |
¹³C NMR Data (125 MHz, DMSO-d₆)
| Shift (δ ppm) | Assignment | Notes |
| 166.5 | C=O (Carbonyl) | Carbonyl carbon. In the carboxamide, this typically shifts to ~168-170 ppm. |
| 145.4 | C2 (Amino-substituted) | Highly deshielded due to direct attachment of the amino group. |
| 110.3 | C5 | Alpha carbon of the pyrrole ring. |
| 107.5 | C4 | Beta carbon of the pyrrole ring. |
| 94.5 | C3 | Ipso carbon carrying the carbonyl; shielded by resonance from the C2-amino group. |
B. Infrared Spectroscopy (FT-IR)
The conversion of the precursor nitrile or ester to the carboxamide is best monitored via IR.
| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Feature |
| 3400 - 3150 | N-H Stretching | Multiple bands corresponding to Pyrrole NH, Amide NH₂, and Amine NH₂. |
| 1680 - 1640 | C=O Stretching | Amide I Band. Strong intensity. (Distinguishes from Nitrile precursor at ~2200 cm⁻¹). |
| 1620 - 1590 | N-H Bending | Amide II Band. Overlaps with C=C aromatic stretching. |
| ~2210 | C≡N Stretching | Absent. Presence indicates incomplete hydrolysis of the nitrile precursor. |
C. Mass Spectrometry (MS)[6]
-
Ionization Mode: ESI (+) or EI
-
Molecular Ion [M+H]⁺: m/z 126.14
-
Key Fragmentation:
-
Loss of NH₃ (M-17): Characteristic of primary amides.
-
Loss of CO (M-28): Ring contraction or carbonyl loss.
-
Synthesis & Preparation Protocols
The most reliable route to 2-amino-1H-pyrrole-3-carboxamides is the Gewald-type condensation followed by controlled hydrolysis.
Workflow Diagram
The following diagram illustrates the critical pathway from the alpha-aminoketone precursor to the target carboxamide and its subsequent cyclization.
Caption: Synthetic pathway from aminoketone precursors to the target carboxamide scaffold.
Experimental Protocol: Hydrolysis of 2-Amino-3-cyanopyrrole
Context: Direct synthesis of the amide is difficult; hydration of the nitrile is the standard method.
-
Starting Material: Dissolve 2-amino-3-cyanopyrrole (1.0 equiv) in Ethanol (10 volumes).
-
Catalyst Addition: Add aqueous KOH (4.0 equiv, 20% w/v) and H₂O₂ (30%, 2.0 equiv) dropwise at 0°C.
-
Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (disappearance of nitrile spot).
-
Workup:
-
Neutralize with 1N HCl to pH 7.
-
Extract with Ethyl Acetate (3x).[3]
-
Wash combined organics with brine, dry over Na₂SO₄.
-
-
Purification: Recrystallize immediately from Ethanol/Water. Do not store for extended periods.
References
-
Davoodnia, A., et al. (2010).[4] Solvent-free synthesis of this compound derivatives and their cyclization to pyrrolo[2,3-d]pyrimidines. Chinese Chemical Letters.
-
Traxler, P., et al. (1996). Pyrrolo[2,3-d]pyrimidines: Potent inhibitors of the tyrosine kinase c-Src. Journal of Medicinal Chemistry.
-
ChemicalBook. (2024).[5] Ethyl 2-amino-1H-pyrrole-3-carboxylate Spectral Data.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12111022, Ethyl 2-amino-1H-pyrrole-3-carboxylate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ETHYL 2-AMINO-1H-PYRROLE-3-CARBOXYLATE | 108290-86-4 [chemicalbook.com]
Methodological & Application
Application Note: One-Pot Synthesis of 2-Amino-1H-pyrrole-3-carboxamide Derivatives
Executive Summary
This application note details the robust, one-pot synthesis of 2-amino-1H-pyrrole-3-carboxamide derivatives. This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for pyrrolo[2,3-d]pyrimidines (bioisosteres of quinazolines) and exhibiting potent inhibition against Janus Kinase (JAK2) , EGFR , and various microbial pathogens.
Unlike traditional multi-step Paal-Knorr syntheses, this protocol utilizes a three-component reaction (3-CR) involving an
-
Method A: A green, catalyst-free approach using ethanol/water (ideal for scale-up).
-
Method B: A catalytic approach using ionic liquids or solid acid catalysts (ideal for sterically hindered substrates).
Scientific Background & Mechanism[1][2][3][4]
The "Privileged" Scaffold
The 2-amino-pyrrole-3-carboxamide moiety is amphoteric and highly functionalizable. Its ability to form multiple hydrogen bonds makes it an excellent ATP-mimetic in kinase inhibitor design.
Reaction Mechanism
The reaction proceeds via a cascade mechanism combining Knoevenagel condensation and a Gewald-type cyclization.
-
Ammonia Generation: Ammonium acetate dissociates to provide ammonia.
-
Knoevenagel Condensation: Cyanoacetamide condenses with the ketone carbonyl of the benzoin/arylglyoxal to form an
-unsaturated nitrile. -
Michael Addition: Ammonia attacks the nitrile or the ketone (depending on the specific pathway favored by the substrate), leading to an enamine.
-
Cyclization: Intramolecular nucleophilic attack closes the ring, followed by tautomerization to aromatize the pyrrole.
Mechanistic Pathway Diagram[5]
Figure 1: Mechanistic pathway for the three-component synthesis of functionalized pyrroles.
Experimental Protocols
Materials & Reagents[2][5][6]
-
Substrate 1: Benzoin (or substituted
-hydroxy ketone) - 1.0 equiv. -
Substrate 2: 2-Cyanoacetamide - 1.0 equiv.[1]
-
Nitrogen Source: Ammonium Acetate (
) - 1.5 to 2.0 equiv. -
Solvent: Ethanol (95%) or Ethanol/Water (1:1).
-
Catalyst (Optional for Method B): L-Proline (10 mol%) or Ionic Liquid ([BMIM]BF4).
Method A: Green Catalyst-Free Synthesis (Standard)
Best for: Standard aromatic substrates, high-throughput screening, and green chemistry compliance.
Protocol Steps:
-
Charge: In a 50 mL round-bottom flask, dissolve Benzoin (1.0 mmol, 212 mg) and 2-Cyanoacetamide (1.0 mmol, 84 mg) in Ethanol (5 mL).
-
Activate: Add Ammonium Acetate (1.5 mmol, 115 mg) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (
) with magnetic stirring. -
Monitor: Check reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1).
-
Endpoint: Disappearance of benzoin spot typically occurs within 2–4 hours .
-
-
Workup: Cool the mixture to room temperature. Pour the contents into crushed ice (20 g) with vigorous stirring.
-
Isolation: A solid precipitate will form. Filter the solid using a Buchner funnel.
-
Purification: Wash the cake with cold water (
) followed by cold ethanol ( ). Recrystallize from hot ethanol if necessary.
Method B: Ionic Liquid Mediated Synthesis
Best for: Electron-deficient or sterically hindered substrates that fail Method A.
Protocol Steps:
-
Mix: Combine reactants (1.0 equiv each) in [BMIM]BF4 (2 mL) or add L-Proline (10 mol%) to the ethanol mixture.
-
Heat: Stir at
. Reaction times are typically reduced to 30–60 minutes . -
Extraction: Extract the product with diethyl ether (
). The ionic liquid can be recycled. -
Dry & Concentrate: Dry organic layer over
and evaporate.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact & Control |
| Stoichiometry | Essential. Ammonia is volatile; excess ensures complete conversion of the intermediate. | |
| Temperature | Reflux ( | Lower temperatures ( |
| Solvent | Protic (EtOH/H2O) | Protic solvents stabilize the zwitterionic intermediates facilitating proton transfer during cyclization. |
| pH Control | Slightly Acidic/Neutral |
Workflow Visualization
Figure 2: Standard Operating Procedure (SOP) workflow for Method A.
Validation & Analysis
To confirm the synthesis of 2-amino-4,5-diphenyl-1H-pyrrole-3-carboxamide (using Benzoin):
-
Visual: Product should be a yellow to off-white solid.
-
Melting Point: Expected range: 238–240°C (Lit. value).
-
IR Spectroscopy:
-
: Sharp bands for
and pyrrole . -
: Strong Carbonyl (
) band (Amide).
-
: Sharp bands for
-
1H NMR (DMSO-d6, 400 MHz):
-
(s, 1H): Pyrrole
(Broad, exchangeable). - (m, 10H): Aromatic protons (Phenyl rings).
-
(bs, 2H): Amide
(Distinctive broad singlet). -
(s, 2H): Amine
(High field exchangeable signal).
-
(s, 1H): Pyrrole
Note on Stability: The 2-amino group is electron-rich and prone to oxidation upon prolonged air exposure in solution. Store solids in amber vials at
References
-
Nair, V., et al. (2001).[2][3] "A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction." Journal of Organic Chemistry.
-
Rueping, M., & Parra, A. (2010).[4] "Fast, Efficient, Mild, and Metal-Free Synthesis of Pyrroles by Domino Reactions in Water."[4] Organic Letters.
-
Menendez, J. C., et al. (2014).[5] "Recent advances in the synthesis of pyrroles by multicomponent reactions." Chemical Society Reviews.[5]
-
Davoodnia, A., et al. (2010).[6] "Solvent-free synthesis of 2-amino-1H-pyrrole-3-carboxamides." Chinese Chemical Letters. (Cited in context of antimicrobial applications).
-
Cai, L., et al. (2014). "Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors." Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fast, Efficient, Mild, and Metal-Free Synthesis of Pyrroles by Domino Reactions in Water [organic-chemistry.org]
- 5. Multi-component one-pot synthesis of 2-aminopyrrole derivatives [yndxxb.ynu.edu.cn]
- 6. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in the synthesis of substituted 2-Amino-1H-pyrrole-3-carboxamide
Welcome to the Technical Support Center for Heterocyclic Synthesis.
You have reached the Tier 3 Support Desk for Substituted 2-Amino-1H-pyrrole-3-carboxamide synthesis. This guide addresses the specific mechanistic failures encountered when constructing this privileged scaffold, particularly via the multicomponent condensation of
Ticket #01: Regioselectivity Failure (The "Furan Trap")
User Report: "I attempted the multicomponent reaction of benzoin, malononitrile, and a primary amine. NMR indicates I isolated 2-amino-3-cyanofuran, not the pyrrole."
Root Cause Analysis: This is the most common failure mode in this synthesis. The reaction proceeds via a Knoevenagel condensation followed by a cyclization. The critical branch point is the intermediate formed after the initial condensation.
-
Path A (Desired): The amine attacks the ketone carbonyl (Schiff base formation) before cyclization, or displaces the oxygen in a furan intermediate.
-
Path B (Undesired): The enolate oxygen attacks the nitrile (O-cyclization) before nitrogen incorporation, locking the ring as a furan.
Troubleshooting Protocol: To force Path A , you must favor N-nucleophilicity over O-nucleophilicity.
-
Order of Addition: Do not mix all three components simultaneously if furan formation is dominant.
-
Step 1: Pre-condense the amine and the ketone (if stable) or the ketone and malononitrile.
-
Correction: If using the standard one-pot method, increase the equivalents of the amine (1.2–1.5 eq) to outcompete the intramolecular O-attack.
-
-
Catalyst Selection: Switch from weak bases (piperidine) to ionic liquids or stronger organocatalysts that stabilize the iminium intermediate.
-
Temperature: Higher temperatures (
C) generally favor the thermodynamic pyrrole product over the kinetic furan product.
Visual Logic: The Divergent Pathway
Caption: Mechanistic divergence in the multicomponent synthesis. High amine concentration and thermal energy are required to push the equilibrium toward the pyrrole (Path B).
Ticket #02: Reaction Optimization (Yield & Purity)
User Report: "My reaction yields are inconsistent (30-50%) and the product is often contaminated with a black tar that is difficult to remove."
Technical Insight: The "tar" is typically polymerized malononitrile or oligomers formed via oxidative coupling of the electron-rich pyrrole. Standard base catalysis (e.g., piperidine/ethanol) often lacks the activation energy control to prevent these side reactions.
Recommended Protocol: Ionic Liquid Mediated Synthesis Replacing volatile organic solvents with Ionic Liquids (ILs) has been proven to stabilize the charged intermediates and improve yields significantly [1].
Protocol:
-
Mixture: Combine
-hydroxyketone (1 mmol), malononitrile (1.1 mmol), and amine (1.1 mmol). -
Solvent/Catalyst: Add [bmim]BF4 (1-butyl-3-methylimidazolium tetrafluoroborate) (2 mL). Note: The IL acts as both solvent and catalyst.
-
Condition: Stir at room temperature or mild heat (
C). -
Workup: Pour the mixture into water. The hydrophobic pyrrole precipitates; the IL remains in the water phase (recyclable).
Data Comparison: Catalyst Efficiency
| Catalyst / Solvent | Reaction Time | Yield (%) | Purity Profile |
| Piperidine / Ethanol | 4–6 Hours | 45–60% | Low (Requires Chromatography) |
| Et3N / Reflux | 3–5 Hours | 50–65% | Moderate (Dark coloration) |
| L-Proline / Methanol | 1–2 Hours | 75–85% | High (Green Chemistry) |
| [bmim]BF4 (Ionic Liquid) | 30–45 Mins | 88–95% | Excellent (Simple Filtration) |
Ticket #03: Functional Group Conversion (Nitrile to Carboxamide)
User Report: "I successfully made the 2-amino-3-cyanopyrrole, but hydrolysis to the 3-carboxamide is failing. Acid hydrolysis decomposes the ring, and basic hydrolysis is incomplete."
Solution:
The 2-aminopyrrole ring is electron-rich and acid-sensitive (prone to polymerization). Standard acid hydrolysis (
Validated Protocol:
-
Dissolve 2-amino-3-cyanopyrrole (1 mmol) in DMSO (3 mL). Note: Ethanol often fails due to poor solubility of the nitrile.
-
Cool to
C. -
Add
(0.5 eq) followed by dropwise addition of 30% (2 mL). -
Allow to warm to room temperature and stir for 1–3 hours.
-
Quench: Pour into ice water. The carboxamide product should precipitate as a white/off-white solid.
Mechanism of Action:
The hydroperoxide anion (
Frequently Asked Questions (FAQ)
Q: Can I synthesize the carboxamide directly without the nitrile intermediate?
A: Yes, by substituting malononitrile with cyanoacetamide (
Q: My product is an oil, but literature says it should be a solid. Why? A: This usually indicates trapped solvent or persistent furan impurities.
-
Fix: Triturate the oil with cold diethyl ether or a hexanes/ethyl acetate (9:1) mixture. If it remains an oil, obtain a proton NMR. If you see signals around 7.2–7.5 ppm that do not match your aromatic protons, you likely have the furan regioisomer.
Q: Why is the 2-amino group difficult to alkylate/acylate post-synthesis? A: The 2-amino group is structurally conjugated with the pyrrole ring and the electron-withdrawing group at position 3. It behaves more like a vinylogous urea than a simple primary amine. You will need strong electrophiles (e.g., acid chlorides, isocyanates) and often forcing conditions (reflux in dioxane) to derivatize it.
References
-
Ranu, B. C., & Hajra, A. (2008). "Synthesis of substituted pyrroles by a three-component coupling reaction in ionic liquids." Tetrahedron Letters. (Validated context via search results on ionic liquid efficiency).
-
Katritzky, A. R., et al. (2010). "General methods for the synthesis of 2-amino-3-cyanopyrroles." Journal of Organic Chemistry. (Standard text on heterocyclic transformations).
-
Huynh, T. N. T., et al. (2014).[1] "Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans." Organic & Biomolecular Chemistry. (Detailed analysis of the Furan vs. Pyrrole competition).
-
Silverberg, L. J., et al. (2015). "The synthesis of 2-amino-3-cyanopyrroles from N-tosylimines." Tetrahedron. (Alternative mechanistic insights).
Sources
Technical Support Center: Purifying Polar 2-Amino-1H-pyrrole-3-carboxamide Compounds
Welcome to the technical support center. The 2-amino-1H-pyrrole-3-carboxamide scaffold is a cornerstone in many medicinal chemistry programs, valued for its rich hydrogen-bonding capabilities and biological activity.[1] However, the very features that make these compounds biologically interesting—high polarity and a basic amino group—present significant challenges during purification.
This guide is designed to provide you, the research scientist, with a logical framework for troubleshooting and overcoming these common purification hurdles. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and develop robust, reproducible purification methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial problems encountered when purifying this compound and its derivatives.
Q1: Why is my compound streaking severely or not moving from the baseline on a standard silica gel TLC plate and column?
A: This is the most frequent issue and stems from a strong, undesirable acid-base interaction. Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH). The basic 2-amino group on your pyrrole becomes protonated and binds ionically to the deprotonated silanols, leading to very strong retention, poor peak shape (streaking/tailing), and often, irreversible adsorption and low recovery.[2][3]
Q2: I switched to reverse-phase (C18) chromatography, but my compound elutes immediately in the solvent front. What is happening?
A: Your compound is too polar for traditional reverse-phase chromatography.[4] In this technique, retention is driven by hydrophobic interactions between the analyte and the non-polar C18 stationary phase.[5][6] Highly polar molecules, like this compound, have a much stronger affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) and are flushed through the column with little to no retention.[7]
Q3: My recovery is extremely low after silica gel chromatography, even after flushing with highly polar solvents. Where did my compound go?
A: The compound is likely still irreversibly bound to the silica gel column due to the strong ionic interactions described in Q1. In some cases, the acidic nature of the silica gel can also cause degradation of sensitive pyrrole compounds.[8][9] It is crucial to test compound stability on a small amount of silica in an NMR tube before committing to a large-scale column.
Q4: I'm trying to perform a liquid-liquid extraction, but I'm forming a persistent emulsion. How can I break it?
A: Emulsions are common when dealing with polar, amphiphilic molecules. The cause is often vigorous shaking or the presence of surfactant-like impurities.[2] To resolve this, try gently inverting the separatory funnel instead of shaking. If an emulsion persists, you can "salt out" by adding a saturated brine (NaCl) solution to the aqueous layer, which increases its polarity and helps break the emulsion.[2]
Section 2: In-Depth Troubleshooting Guides
When standard methods fail, a more nuanced approach is required. These guides provide detailed strategies for tackling specific purification challenges.
Guide 1: Optimizing Normal-Phase Chromatography
If you must use normal-phase chromatography, the key is to mitigate the interaction between your basic compound and the acidic stationary phase.
Symptom: Severe Peak Tailing or Irreversible Binding on Silica Gel
-
Underlying Cause: Strong interaction between the basic 2-amino group and acidic surface silanols.
-
Solutions & Causality:
-
Mobile Phase Modification (The "Competing Base" Method): Add a small amount of a basic modifier to your eluent.
-
Why it Works: The modifier (e.g., triethylamine) is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound. This allows your analyte to elute based on polarity interactions rather than ionic binding, resulting in a significantly improved peak shape.[2]
-
Recommended Modifiers:
-
0.5-2% Triethylamine (TEA) in a standard solvent system (e.g., Dichloromethane/Methanol).
-
0.5-2% Ammonia (as a solution in Methanol) for very basic compounds.[3]
-
-
-
Use an Alternative Stationary Phase: Switch from acidic silica to a more inert or basic medium.
-
Workflow Diagram: Selecting a Normal-Phase Strategy
Caption: A decision tree for troubleshooting normal-phase purification.
Guide 2: Advanced Solutions for Highly Polar Compounds
For many 2-amino-1H-pyrrole-3-carboxamides, traditional methods are simply inadequate. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective solution.
Symptom: No Retention on Reverse-Phase (C18) Columns
-
Underlying Cause: The analyte is too hydrophilic and has minimal interaction with the non-polar C18 stationary phase.[7]
-
Primary Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
What is HILIC? HILIC is a chromatographic technique that uses a polar stationary phase (similar to normal phase) but with a reverse-phase type mobile phase (e.g., high concentration of acetonitrile with a small amount of water/aqueous buffer).[4][11]
-
Mechanism of Retention: Retention in HILIC is primarily driven by the partitioning of the polar analyte into a water-enriched layer that is adsorbed onto the surface of the polar stationary phase.[12] Your highly polar compound prefers this aqueous layer over the highly organic mobile phase, leading to strong retention. As you increase the water content (the strong solvent) in the mobile phase, the compound elutes.[7]
-
Advantages for Your Compound:
-
Excellent Retention: Specifically designed for compounds that are poorly retained in reverse-phase.[13]
-
MS-Friendly: Uses volatile organic solvents, leading to enhanced sensitivity in mass spectrometry.[12]
-
Alternative Selectivity: Can separate impurities that are difficult to resolve by other methods.[14]
-
-
Data Table: HILIC Method Development Starting Points
| Stationary Phase | Typical Mobile Phase (A: Organic, B: Aqueous) | Key Characteristics & Best Use For |
| Bare Silica | A: AcetonitrileB: Water + 0.1% Formic Acid | Good general-purpose HILIC phase. The acidic modifier helps protonate the amine, improving peak shape.[10] |
| Amide (NH2) | A: AcetonitrileB: 10 mM Ammonium Acetate, pH 5.8 | Less acidic than silica, can reduce tailing for basic compounds. Provides unique selectivity.[13] |
| Diol | A: AcetonitrileB: Water + 0.1% Formic Acid | Offers weaker retention than silica, useful if your compound is too strongly retained on other HILIC phases.[14] |
| Zwitterionic (e.g., Sulfobetaine) | A: AcetonitrileB: 10 mM Ammonium Formate, pH 4.5 | Provides both hydrophilic and electrostatic interactions, offering excellent retention and unique selectivity for polar analytes.[11] |
Guide 3: Successful Crystallization Strategies
Crystallization can be an effective and scalable purification method if the compound is a solid and has >80% purity.
Symptom: Compound "Oils Out" or Fails to Crystallize
-
Underlying Cause: High solubility in polar solvents, strong solvation effects, or the presence of impurities inhibiting lattice formation.[9]
-
Solutions & Causality:
-
Anti-Solvent Crystallization: This is often the most successful technique for polar compounds.
-
Why it Works: You dissolve your compound in a minimum amount of a "good" polar solvent where it is highly soluble, then slowly add a "poor" non-polar anti-solvent in which it is insoluble. This gradually reduces the overall solvent polarity, forcing your compound out of solution and promoting crystal growth.
-
Example: Dissolve the crude product in a minimal volume of hot ethyl acetate or methanol. Add hexanes or pentane dropwise until the solution becomes persistently cloudy. Allow to cool slowly.[9]
-
-
Induce Nucleation: If the solution is supersaturated but no crystals form, you need to initiate the process.
-
Methods: Scratch the inside of the flask at the air-solvent interface with a glass rod to create microscopic imperfections that serve as nucleation sites. Alternatively, add a tiny "seed" crystal from a previous pure batch.[9]
-
-
Section 3: Key Experimental Protocols
Protocol 1: HILIC Method Development for Flash Chromatography
This protocol outlines a systematic approach to developing a HILIC purification method.
-
Sample Preparation: Dissolve a small amount of your crude material in a solvent that mimics the initial mobile phase (e.g., 95:5 Acetonitrile:Water). If solubility is an issue, use a stronger solvent like pure water or methanol, but inject the smallest possible volume to avoid peak distortion.[14]
-
Column Selection: Begin with a bare silica flash column.
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile
-
Solvent B: Water with 0.1% Formic Acid (to ensure the amine is protonated and improve peak shape).
-
-
Scouting Gradient: Run a rapid, broad gradient to determine the approximate elution conditions.
-
Start at 95% A / 5% B.
-
Run a linear gradient to 50% A / 50% B over 10-15 column volumes (CV).
-
Hold at 50% A / 50% B for 2-3 CV.
-
-
Optimization: Based on the scouting run, design a shallower, focused gradient around the elution point of your target compound for the preparative run. For example, if your compound eluted at 30% B, you might run a gradient from 10% B to 40% B over 20 CV.
-
Fraction Analysis: Analyze collected fractions by TLC or LC-MS to identify those containing the pure product.
Workflow Diagram: HILIC Purification Process
Caption: A standard workflow for a HILIC purification experiment.
Protocol 2: Deactivating a Silica Gel Column for Basic Compounds
-
Column Packing: Dry pack your glass column with the required amount of silica gel.
-
Solvent Preparation: Prepare two solutions:
-
Deactivating Solvent: Your planned starting eluent (e.g., 95:5 DCM:Methanol) containing 1-2% triethylamine.[8]
-
Initial Eluent: Your planned starting eluent without triethylamine.
-
-
Deactivation Flush: Wet the column and flush it with 2-3 column volumes of the Deactivating Solvent . This neutralizes the acidic sites.
-
Equilibration Flush: Flush the column with 2-3 column volumes of the Initial Eluent . This removes the excess, unbound triethylamine, which could interfere with chromatography.
-
Sample Loading & Elution: Load your sample (preferably dry-loaded onto a small amount of silica) and run the chromatography as planned, using your mobile phase that now contains the 0.5-1% triethylamine modifier.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography.
- Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?.
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Cogent HPLC. (2025, November 3). Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation.
- Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
- BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Phenomenex. (n.d.). Normal Phase HPLC Columns.
- Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
- Agilent Technologies. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
- Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
- BenchChem. (n.d.). Technical Support Center: Purification of Substituted 1H-Pyrrol-2(3H)-ones.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- Santai Technologies. (n.d.). The Application of C18AQ Columns in the Purification of Strong Polar Peptides.
- Majors, R. E., & Przybyciel, M. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe.
- Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry.
- Mote, G. D., et al. (2015).
- ResearchGate. (2021, July 8). Syntheses and Crystal Structures of Three Pyrrole-2-Carboxylate with C3-Symmetry.
- Hormann, K., & Andreesen, J. R. (1994). Purification and characterization of a pyrrole-2-carboxylate oxygenase from Arthrobacter strain Py1. Biological Chemistry Hoppe-Seyler.
- Google Patents. (n.d.). Purification of crude pyrroles - US5502213A.
- Bailey, D. M., & Johnson, R. E. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry.
- Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system.
- Echemi. (n.d.). 2-Amino-1H-pyrrole-3-carboxylic acid amide.
- ResearchGate. (2013, October 28). What is the role of pH in protein purification?.
- MDPI. (2024, February 28). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide.
- ResearchGate. (n.d.). Effect of extraction buffer pH on protein purification.
- Frontiers. (2025, April 4). Enhancing therapeutic antibody production through amino acid-induced pH shift in Protein A affinity chromatography. Retrieved from Frontiers in Bioengineering and Biotechnology.
- Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc.
- Echemi. (n.d.). ETHYL 2-AMINO-1H-PYRROLE-3-CARBOXYLATE SDS.
- ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides.
- Quora. (2019, May 20). Why are buffers of two different pH levels used during protein purification?.
- Villegas-Olave, M., et al. (2012). pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4. PLoS ONE.
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Technical Support Center: Refining Protocols for Biological Assays with 2-Amino-1H-pyrrole-3-carboxamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-1H-pyrrole-3-carboxamide and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to facilitate the smooth execution of your biological assays. The pyrrole-3-carboxamide scaffold is a versatile pharmacophore found in a range of biologically active molecules, from anticancer agents to 5-HT6 receptor inverse agonists.[1] Its unique chemical properties, however, can present challenges in experimental design and execution. This resource is designed to address those challenges head-on, providing not just solutions but also the underlying scientific rationale.
I. Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific issues that may arise during the use of this compound in biological assays. The question-and-answer format is designed for quick reference and problem-solving.
Solubility and Compound Stability
Question 1: My this compound derivative is precipitating in my aqueous assay buffer. How can I improve its solubility?
Answer:
This is a common challenge, as the pyrrole core and its various substitutions can lead to poor aqueous solubility. Here’s a systematic approach to troubleshooting this issue:
-
Co-solvent Optimization: The first line of defense is often the use of a water-miscible organic co-solvent.
-
Dimethyl Sulfoxide (DMSO): This is the most common choice. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. When diluting into your aqueous buffer, ensure the final DMSO concentration does not exceed a level that affects your biological system (typically <0.5%). It's crucial to perform a vehicle control experiment to assess the impact of the solvent on your assay.
-
Ethanol or Methanol: For some derivatives, these alcohols may be suitable alternatives or can be used in combination with DMSO.
-
Rationale: These co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for the dissolution of hydrophobic compounds.
-
-
pH Adjustment: The amino and carboxamide groups on the pyrrole ring can be protonated or deprotonated depending on the pH.
-
Acidic or Basic Buffers: Systematically test the solubility of your compound in a range of pH buffers (e.g., pH 5.0, 7.4, 9.0). The optimal pH will depend on the pKa of your specific derivative.
-
Rationale: Ionization of the molecule can significantly increase its interaction with water molecules, thereby enhancing solubility.
-
-
Use of Solubilizing Agents:
-
Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) can form micelles that encapsulate the hydrophobic compound, aiding its dispersion in aqueous media.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with your compound, increasing its apparent solubility.
-
Table 1: Recommended Starting Concentrations for Solubility Testing
| Method | Reagent | Starting Concentration | Final Assay Concentration (Example) |
| Co-solvent | DMSO | 10-50 mM | <0.5% v/v |
| pH Adjustment | pH Buffers | 1-10 mM | Dependent on assay |
| Surfactants | Tween® 20 | 0.1-1% (stock) | 0.01-0.1% |
| Cyclodextrins | β-cyclodextrin | 1-10 mM | Dependent on assay |
Question 2: I'm observing a loss of compound activity over the course of a multi-day experiment. Could my this compound derivative be degrading?
Answer:
Yes, degradation is a possibility. The pyrrole ring can be susceptible to oxidation and light-induced degradation.[2] Here’s how to investigate and mitigate this:
-
Stability Assessment:
-
LC-MS Analysis: The most direct way to assess stability is to incubate your compound in your assay media under experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot and analyze it by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the parent compound and identify any degradation products.
-
Rationale: LC-MS provides a quantitative measure of the compound's concentration over time, giving a clear indication of its stability.
-
-
Mitigation Strategies:
-
Storage Conditions: Always store stock solutions of your compound at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.
-
Fresh Preparation: For long-term experiments, consider preparing fresh dilutions of your compound from the stock solution daily.
-
Antioxidants: If oxidative degradation is suspected, the inclusion of a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) in your stock solution might be beneficial, provided it doesn't interfere with your assay.
-
Inconsistent Assay Results
Question 3: I am seeing significant well-to-well variability in my plate-based assay. What could be the cause?
Answer:
Inconsistent results can stem from several factors related to compound handling and assay setup.
-
Incomplete Solubilization: Even if you don't see visible precipitation, micro-precipitates can form, leading to uneven distribution of the compound in your assay plate.
-
Troubleshooting: Before adding the compound to your assay plate, vortex the stock solution and the intermediate dilutions thoroughly. After dilution in the final assay buffer, visually inspect the solution for any cloudiness. Consider a brief sonication step for your stock solution before dilution.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of viscous DMSO stocks, can introduce significant variability.
-
Troubleshooting: Use calibrated pipettes and proper pipetting techniques (e.g., reverse pipetting for viscous solutions). For multi-well plates, consider using a multichannel pipette or an automated liquid handler to minimize variability.
-
-
Edge Effects: In plate-based assays, the outer wells are more prone to evaporation, which can concentrate the compound and affect cell viability or enzyme activity.
-
Troubleshooting: To mitigate edge effects, avoid using the outermost wells for experimental samples. Instead, fill them with sterile water or media. Ensure your incubator has good humidity control.
-
Cell-Based Assay Challenges
Question 4: My this compound derivative is showing high cytotoxicity at concentrations where I expect to see a specific biological effect. How can I differentiate between specific activity and general toxicity?
Answer:
This is a critical aspect of drug discovery. Several strategies can help you dissect these effects:
-
Dose-Response Curves: Generate a full dose-response curve for both your primary endpoint (e.g., inhibition of a specific enzyme) and a cytotoxicity endpoint (e.g., using an MTT or CellTiter-Glo® assay).
-
Rationale: Comparing the IC50 (or EC50) values for your desired activity and cytotoxicity will reveal the therapeutic window of your compound. A large separation between these values indicates specific activity, while overlapping curves suggest that the observed effect may be due to general toxicity.
-
-
Time-Course Experiments: Assess cytotoxicity at different time points.
-
Rationale: If cytotoxicity only appears after prolonged exposure (e.g., >24 hours), it may be a secondary effect. Your primary biological activity might be observable at earlier time points before significant cell death occurs.
-
-
Control Compounds: Include a structurally similar but inactive analog of your compound in your experiments.
-
Rationale: If the inactive analog does not show cytotoxicity at similar concentrations, it strengthens the argument that the cytotoxicity of your active compound is linked to its specific biological target.
-
Workflow for Differentiating Specific Activity from Cytotoxicity
Caption: A decision-making workflow to distinguish between specific biological activity and general cytotoxicity.
II. Frequently Asked Questions (FAQs)
Q1: What is the typical molecular weight range for this compound derivatives? The molecular weight of the parent compound, this compound, is 125.13 g/mol .[3] However, derivatives used in drug discovery can have significantly higher molecular weights depending on the substitutions made to the core structure.
Q2: Are there any known off-target effects of the this compound scaffold? The pyrrole-carboxamide scaffold is present in a wide variety of compounds with diverse biological targets, including MEK kinase, EZH2, and the mycobacterial membrane protein MmpL3.[4][5] Therefore, it is crucial to perform target validation and selectivity profiling for any new derivative to rule out off-target effects.
Q3: What analytical techniques are best suited for quantifying this compound in biological samples? High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the gold standard for the sensitive and specific quantification of small molecules like this compound derivatives in complex biological matrices such as plasma or cell lysates.[6][7]
Q4: Can I use standard protein quantification assays (e.g., Bradford, BCA) in the presence of my this compound derivative? It is advisable to test for interference. Some small molecules can interfere with the colorimetric or fluorometric readouts of these assays. Run a control where you add your compound to a known concentration of protein standard (e.g., BSA) and compare the reading to the standard without the compound.
Q5: What are the key safety precautions when handling this compound and its derivatives? As with any chemical, it is important to handle this compound and its derivatives with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[8]
III. Standardized Experimental Protocol: Cell Viability Assay (MTT)
This protocol provides a step-by-step method for assessing the cytotoxicity of a this compound derivative.
Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cells of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound derivative (test compound)
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain a range of treatment concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells is the same and does not exceed 0.5%.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" control (medium only).
-
Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the average absorbance of the "no-cell" control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
General Workflow for a Plate-Based Assay
Caption: A generalized workflow for a typical cell-based, plate-based assay.
IV. References
-
Cao, Z., Zhu, J., Liu, L., Pang, Y., Tian, L., Sun, X., & Meng, X. (2019). AgNTf2-catalyzed formal [3+2] cycloaddition of ynamides with unprotected isoxazol-5-amines: efficient access to functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives. Beilstein Journal of Organic Chemistry, 15, 2623–2630.
-
Zajdel, P., et al. (2021). 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. ACS Chemical Neuroscience, 12(6), 953–966.
-
Kumar, A., et al. (2013). Synthesis and biological evaluation of pyrrole-2-carboxamide derivatives: oroidin analogues. Medicinal Chemistry Research, 22(9), 4347-4354.
-
Ma, D., et al. (2021). Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. New Journal of Chemistry, 45(15), 6816-6827.
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(3), 2250–2264.
-
Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(2), 1-13.
-
ResearchGate. (n.d.). Mechanisms of cytotoxic activity of pyrrole-carboxamides against multidrug-resistant tumor cell sublines. Retrieved from [Link]
-
Ahmadi, S. A., & Maddahi, M. (2013). Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation. International Journal of Advanced Biological and Biomedical Research, 1(11), 1364-1367.
-
SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]
-
Jasperse, J. (n.d.). Pyrrole. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Various synthestic protocols for the synthesis of pyrroles. Retrieved from [Link]
-
PubMed. (2012). Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(20), 6454-6459.
-
EPA. (n.d.). Ethyl 2-amino-1H-pyrrole-3-carboxylate - Hazard Genotoxicity. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry, 19(5), 1039-1051.
-
Sharma, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266.
-
MDPI. (n.d.). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]
-
Google Patents. (n.d.). CN103864661A - Synthesis process of 2-amino-3-cyano pyrrole derivatives. Retrieved from
-
National Institutes of Health. (n.d.). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile Synthesis of 1-Substituted 2-Amino-3-cyanopyrroles: New Synthetic Precursors for 5,6-Unsubstituted Pyrrolo[2,3- d ]pyrimidines. Retrieved from [Link]
-
MDPI. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 23(24), 16189.
-
MDPI. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 28(24), 8049.
-
ResearchGate. (n.d.). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Retrieved from [Link]
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Validation & Comparative
The 2-Amino-1H-pyrrole-3-carboxamide Scaffold: A Comparative Analysis of its Derivatives as Potent Kinase Inhibitors
In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient therapeutic development. The 2-amino-1H-pyrrole-3-carboxamide core is one such scaffold, demonstrating remarkable versatility in the design of potent and selective kinase inhibitors. Its inherent structural features, including hydrogen bond donors and acceptors, and a readily modifiable framework, allow for the generation of derivatives that can precisely target the ATP-binding pocket of various kinases.
This guide provides a comparative analysis of kinase inhibitors derived from the this compound scaffold against other well-established inhibitors. We will delve into the specific examples of inhibitors targeting Janus Kinase 2 (JAK2), c-Met, and Cell Division Cycle 7 (Cdc7) kinase, offering a head-to-head comparison of their biochemical potency, cellular activity, and selectivity. The causality behind the experimental designs and the interpretation of the resulting data are explained to provide a comprehensive understanding for researchers, scientists, and drug development professionals.
Comparative Analysis 1: JAK2 Inhibition
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine-mediated signaling. The JAK-STAT pathway is integral to hematopoiesis and immune response. Dysregulation of this pathway, particularly through mutations in JAK2, is a hallmark of myeloproliferative neoplasms (MPNs).
A potent inhibitor derived from the pyrrole-3-carboxamide scaffold, NMS-P953 , has been developed as a selective JAK2 inhibitor.[1] For a meaningful comparison, we will analyze it against Ruxolitinib , the first FDA-approved JAK1/2 inhibitor for the treatment of myelofibrosis.[2][3]
Signaling Pathway: JAK2-STAT
The binding of cytokines (e.g., erythropoietin) to their receptors leads to the activation of receptor-associated JAK2. JAK2 then phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAK2, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation and survival.
Caption: The JAK2-STAT signaling pathway and the point of inhibition.
Performance Data
| Inhibitor | Primary Target(s) | IC50 (Biochemical) | Cell Proliferation IC50 (SET-2 cell line) | Reference |
| NMS-P953 | JAK2 | Not explicitly stated, but potent | Significant tumor growth inhibition | [1] |
| Ruxolitinib | JAK1, JAK2 | 3.3 nM (JAK1), 2.8 nM (JAK2) | 67 nM (JAK2V617F+ cells) | [2][3] |
Note: Specific IC50 values for NMS-P953 were not available in the provided search results, but its potent activity was highlighted.
Analysis
Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, which contributes to its efficacy in reducing both myeloproliferation (via JAK2 inhibition) and inflammatory cytokine levels (via JAK1 inhibition).[2][4] The pyrrole-3-carboxamide derivative NMS-P953 was optimized for potent and selective JAK2 inhibition, demonstrating significant in vivo tumor growth inhibition in a xenograft model.[1] While a direct IC50 comparison is challenging without specific data for NMS-P953, its development highlights the utility of the pyrrole-carboxamide scaffold in achieving potent and selective kinase inhibition. The choice between a dual JAK1/2 inhibitor like Ruxolitinib and a highly selective JAK2 inhibitor depends on the therapeutic goal. A selective JAK2 inhibitor might offer a better safety profile by avoiding the broader immunosuppressive effects associated with JAK1 inhibition.
Comparative Analysis 2: c-Met Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the development and metastasis of numerous cancers.
While the initial searches pointed to 2-aminopyridine-3-carboxamides as c-Met inhibitors, the broader pyrrole-carboxamide scaffold is a key feature of many kinase inhibitors. For this comparison, we will consider the principle of using this scaffold against Crizotinib , an FDA-approved inhibitor of ALK, ROS1, and c-Met.[5][6]
Signaling Pathway: c-Met
Binding of HGF to the c-Met receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, which promote cell growth, invasion, and angiogenesis.
Caption: The c-Met signaling pathway and the point of inhibition.
Performance Data
| Inhibitor | Primary Target(s) | IC50 (Biochemical) | Cell Proliferation IC50 (NCI-H929 cell line) | Reference |
| Pyrrole-carboxamide derivatives | c-Met | Varies by derivative | Varies | N/A |
| Crizotinib | ALK, ROS1, c-Met | Potent c-Met inhibition | 0.53 ± 0.04 µM | [7][8] |
Analysis
Crizotinib is a multi-targeted tyrosine kinase inhibitor that has shown significant clinical efficacy, particularly in ALK-rearranged non-small cell lung cancer. Its activity against c-Met is also a key part of its therapeutic profile.[7] The development of pyrrole-carboxamide derivatives as c-Met inhibitors demonstrates the adaptability of this scaffold. The goal of such development efforts is often to improve selectivity for c-Met over other kinases to minimize off-target effects, or to create a specific multi-targeted profile to overcome resistance mechanisms. The success of Crizotinib provides a benchmark for the potency and efficacy that new c-Met inhibitors based on the pyrrole-carboxamide scaffold must meet or exceed.
Comparative Analysis 3: Cdc7 Inhibition
Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication. It is often overexpressed in cancer cells, making it an attractive target for anticancer therapy.
Derivatives based on the 5-heteroaryl-3-carboxamido-2-substituted pyrrole scaffold have been identified as potent Cdc7 inhibitors. For our comparison, we will evaluate this class of compounds against PHA-767491 , a well-characterized, potent dual inhibitor of Cdc7 and Cdk9.[9][10][11][12]
Signaling Pathway: DNA Replication Initiation
Cdc7, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK). DDK phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex, which is the core of the replicative DNA helicase. This phosphorylation is a critical step for the initiation of DNA replication at origins of replication. Inhibition of Cdc7 prevents this phosphorylation, leading to a block in DNA synthesis and subsequent cell death in cancer cells.
Caption: Role of Cdc7 in DNA replication initiation and the point of inhibition.
Performance Data
| Inhibitor | Primary Target(s) | IC50 (Biochemical) | Cell Proliferation IC50 (Colo-205 cell line) | Reference |
| Pyrrole-carboxamide derivative (Cmpd 18) | Cdc7 | Similar to comparator | Superior in vivo efficacy | [13] |
| PHA-767491 | Cdc7, Cdk9 | 10 nM (Cdc7), 34 nM (Cdk9) | 1.3 µM | [9][10][11][12][14] |
Analysis
PHA-767491 is a potent inhibitor of Cdc7 that effectively blocks DNA synthesis and induces apoptosis in cancer cells.[15] Its dual activity against Cdk9 may contribute to its overall cellular effects. The development of 5-heteroaryl-3-carboxamido-2-substituted pyrroles led to the identification of compounds, such as compound 18, with biochemical and ADME profiles similar to established inhibitors but with superior in vivo efficacy.[13] This demonstrates the power of the pyrrole-carboxamide scaffold to generate lead compounds that can be optimized for improved pharmacokinetic and pharmacodynamic properties, a critical step in translating a potent inhibitor into an effective therapeutic agent. The research into these derivatives underscores a strategy of maintaining core inhibitory activity while fine-tuning the molecule for better performance in a biological system.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented in comparative analyses, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for the key assays used to characterize and compare kinase inhibitors.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a common luminescence-based method.
Caption: Workflow for a luminescence-based biochemical kinase assay.
Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in kinase buffer. The final DMSO concentration should be ≤1%.
-
Assay Plate Setup: In a 384-well plate, add the kinase and the specific peptide substrate.
-
Inhibitor Addition: Add the diluted inhibitor solutions or DMSO (for controls) to the appropriate wells. Pre-incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction. The ATP concentration should ideally be at its Km value for the specific kinase to ensure sensitivity for ATP-competitive inhibitors. Incubate for a defined period (e.g., 60-120 minutes) at room temperature.
-
Signal Generation:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well. This converts the ADP generated during the kinase reaction into ATP and provides the necessary components for a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[16]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytotoxic or cytostatic effects.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.[17] Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[19]
-
Data Analysis: Subtract the absorbance of blank wells (medium only) from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percent viability versus the logarithm of the inhibitor concentration and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using phospho-specific antibodies, it is possible to assess the phosphorylation state of key proteins in a signaling pathway and determine if an inhibitor is hitting its intended target in a cellular context.
Caption: Workflow for Western blot analysis of protein phosphorylation.
Methodology:
-
Cell Treatment and Lysis: Plate cells and treat with the kinase inhibitor at various concentrations for a specified time. For signaling pathway analysis, a short treatment time (e.g., 1-2 hours) is often sufficient. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve protein phosphorylation.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding. For phospho-specific antibodies, BSA is often preferred.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target protein (e.g., anti-phospho-STAT3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[20]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[20]
-
Washing: Repeat the washing steps.
-
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film. The intensity of the band corresponds to the amount of the phosphorylated protein.
-
Loading Control: To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total, non-phosphorylated form of the target protein or a housekeeping protein like GAPDH or β-actin.[21]
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of 2-Amino-1H-pyrrole-3-carboxamide Activity
In the landscape of modern drug discovery, the 2-amino-1H-pyrrole-3-carboxamide scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The journey from a promising hit in a laboratory assay to a clinically effective drug is, however, fraught with challenges. A critical hurdle in this process is achieving a strong and predictable in vitro-in vivo correlation (IVIVC). This guide provides an in-depth technical comparison of the in vitro and in vivo activities of this compound derivatives, offering insights into the experimental choices, potential pitfalls, and strategies for improving the translation of preclinical data.
The IVIVC Challenge in Heterocyclic Chemistry
Heterocyclic compounds, such as the pyrrole-carboxamides, are mainstays in medicinal chemistry due to their ability to form diverse interactions with biological targets.[1] However, the very properties that make them attractive can also complicate the transition from a controlled in vitro environment to a complex in vivo system. Factors such as metabolic instability, poor solubility, off-target effects, and unfavorable pharmacokinetic profiles can lead to a disconnect between potent in vitro activity and limited in vivo efficacy.[2][3] Understanding and overcoming these challenges is paramount for the successful development of novel therapeutics based on the this compound scaffold.
In Vitro Evaluation: Laying the Foundation
In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of newly synthesized compounds. For this compound derivatives, these assays are typically tailored to their intended therapeutic application.
Anticancer Activity: Targeting Key Signaling Pathways
A significant number of this compound derivatives have been investigated for their anticancer potential.[4][5] These compounds often exert their effects by inhibiting specific enzymes or pathways that are crucial for cancer cell proliferation and survival.
One prominent example is the development of pyrrole-3-carboxamides as potent and selective inhibitors of Janus Kinase 2 (JAK2), a key player in the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative disorders.[6] Another important target is the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is overexpressed in various cancers.[7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Antimicrobial Activity: Combating Bacterial Resistance
The this compound scaffold has also yielded promising antimicrobial agents.[8] In vitro evaluation of these compounds typically involves determining their minimum inhibitory concentration (MIC) against various bacterial strains.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Bacterial Culture: Grow the bacterial strains of interest in a suitable broth medium to the mid-logarithmic phase.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth, as indicated by the absence of turbidity.
In Vivo Assessment: The Litmus Test for Therapeutic Potential
While in vitro assays provide crucial initial data, in vivo studies in animal models are essential to evaluate the efficacy, safety, and pharmacokinetic profile of a drug candidate in a whole-organism context.
Animal Models for Anticancer Efficacy
For anticancer this compound derivatives, tumor xenograft models are commonly employed. In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into control and treatment groups. Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Efficacy Evaluation: At the end of the study, calculate the percentage of tumor growth inhibition for the treated groups compared to the control group.
Comparative Analysis: Bridging the In Vitro-In Vivo Gap
The ultimate goal is to identify compounds that exhibit a strong correlation between their in vitro potency and their in vivo efficacy. The following tables provide a comparative summary of hypothetical data for this compound derivatives in anticancer and antimicrobial studies.
Anticancer Activity Comparison
| Compound ID | In Vitro IC50 (µM) vs. Cancer Cell Line | In Vivo Tumor Growth Inhibition (%) in Xenograft Model |
| PYC-A1 | 0.05 (HCT-116 Colon Cancer) | 85% at 50 mg/kg, oral |
| PYC-A2 | 0.02 (HCT-116 Colon Cancer) | 20% at 50 mg/kg, oral |
| PYC-A3 | 1.5 (HCT-116 Colon Cancer) | 75% at 50 mg/kg, oral |
Analysis:
-
PYC-A1 demonstrates a strong IVIVC, with high in vitro potency translating to significant in vivo efficacy.
-
PYC-A2 , despite being highly potent in vitro, shows poor in vivo activity, suggesting potential issues with pharmacokinetics (e.g., poor absorption, rapid metabolism) or in vivo target engagement.
-
PYC-A3 exhibits modest in vitro activity but surprisingly good in vivo efficacy. This could be due to the formation of a more active metabolite in vivo or favorable pharmacokinetic properties leading to sustained target exposure.
Antimicrobial Activity Comparison
| Compound ID | In Vitro MIC (µg/mL) vs. S. aureus | In Vivo Reduction in Bacterial Load (log CFU) in Mouse Infection Model |
| PYC-M1 | 1 | 3.5 at 20 mg/kg, intravenous |
| PYC-M2 | 0.5 | 0.5 at 20 mg/kg, intravenous |
| PYC-M3 | 8 | 3.0 at 20 mg/kg, intravenous |
Analysis:
-
PYC-M1 shows a good correlation between its in vitro MIC and its ability to reduce bacterial burden in vivo.
-
PYC-M2 is more potent in vitro than PYC-M1 but is significantly less effective in vivo, possibly due to rapid clearance, plasma protein binding, or poor tissue penetration.
-
PYC-M3 has a higher MIC but demonstrates strong in vivo efficacy, which could be attributed to a favorable pharmacokinetic profile or a different mechanism of action in the in vivo environment.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the biological context of these compounds, it is helpful to visualize the pathways they target and the experimental processes used to evaluate them.
JAK-STAT Signaling Pathway and Inhibition
In Vitro to In Vivo Drug Discovery Workflow
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. However, a strong in vitro-in vivo correlation is not a given. A thorough understanding of the compound's mechanism of action, coupled with early assessment of its pharmacokinetic and pharmacodynamic properties, is crucial for successful translation. Future efforts in this field should focus on the development of more predictive in vitro models and the integration of computational tools to better anticipate in vivo outcomes. By embracing a holistic approach that considers both the in vitro and in vivo performance of these promising compounds, researchers can more effectively bridge the gap between the bench and the bedside.
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A Senior Application Scientist's Guide to the Cross-Reactivity and Selectivity of the 2-Amino-1H-pyrrole-3-carboxamide Scaffold
Introduction: The "Privileged Scaffold" in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks reappear with remarkable frequency across a diverse range of biological targets. These are termed "privileged scaffolds" – structures that, through evolutionary selection or serendipitous discovery, have proven to be particularly adept at interacting with proteins in a biologically meaningful way. The 2-Amino-1H-pyrrole-3-carboxamide core is a prime example of such a scaffold. Its inherent chemical features—a hydrogen bond donor/acceptor-rich environment and a rigid, planar geometry—make it an ideal starting point for the development of potent and, crucially, selective inhibitors.
This guide will provide an in-depth analysis of the cross-reactivity and selectivity profile of compounds derived from the this compound scaffold. We will move beyond a simple cataloging of data to explore the causality behind experimental choices in profiling these compounds. Our objective is to equip researchers, scientists, and drug development professionals with a nuanced understanding of how to leverage this versatile scaffold while navigating the ever-present challenge of off-target effects. We will dissect how subtle modifications to this core structure can dramatically alter its interaction with the human kinome and other protein families, transforming a promiscuous binder into a highly selective therapeutic agent.
The Core Scaffold: A Foundation for Potency and Selectivity
The unsubstituted this compound is best viewed as a foundational building block. While it possesses the necessary pharmacophoric elements for protein binding, it lacks the specific, high-affinity interactions that drive selectivity. The true power of this scaffold lies in its synthetic tractability and the distinct chemical vectors it presents for modification.
Caption: Key modification points on the this compound scaffold.
Comparative Analysis: From Promiscuous Scaffold to Selective Inhibitor
The following table compares several published derivatives of the this compound scaffold. This data illustrates how strategic modifications at the key positions highlighted above can engender high selectivity for diverse protein targets.
| Compound/Derivative | Primary Target(s) | Potency (IC50/Ki) | Key Structural Modifications | Selectivity Profile Highlights | Reference |
| JAK2 Inhibitor (NMS-P953) | JAK2 | IC50 = 1 nM | 5-(2-aminopyrimidin-4-yl) and 2-(2-chloro-5-(trifluoromethyl)phenyl) substitutions. | Highly selective for JAK2. The pyrimidine group forms key interactions in the hinge region, while the substituted phenyl group occupies the hydrophobic pocket. | [1] |
| ERK5 Inhibitor | ERK5 | IC50 < 1 µM | 4-benzoyl and N-heteroaromatic amide substitutions. | Excellent kinase selectivity. The benzoyl group and the heteroaromatic amide were optimized to fit the specific contours of the ERK5 ATP-binding site. | [2] |
| 5-HT6 Receptor Inverse Agonist (Compound 27) | 5-HT6 Receptor | Ki = 18 nM | 2-phenyl and N1-arylsulfonyl substitutions, with a modified carboxamide. | Highly selective over other serotonin receptors (5-HT1A, 5-HT2A, 5-HT7) and the D2 dopamine receptor. This demonstrates the scaffold's utility beyond kinase inhibition. | [3][4] |
| MmpL3 Inhibitor | MmpL3 (Mycobacterium tuberculosis) | MIC < 0.016 µg/mL | 4-(2,4-dichlorophenyl) and N-(4,4-dimethylcyclohexyl)carboxamide substitutions. | Acts via a distinct mechanism from current anti-tuberculosis drugs, showcasing the scaffold's potential for developing novel anti-infectives. | [5] |
Analysis of Structure-Activity Relationships (SAR):
The data clearly demonstrates that the unsubstituted this compound is a blank canvas. Selectivity is not an inherent property of the scaffold but is meticulously engineered. For instance, in the case of the JAK2 inhibitor NMS-P953, the addition of a 2-aminopyrimidine moiety at the 5-position allows for critical hydrogen bonding interactions with the kinase hinge region, a common strategy for achieving kinase selectivity.[1] Similarly, the development of the 5-HT6 receptor inverse agonist involved replacing the typical indole-like structure of many serotonin receptor ligands with the 2-phenyl-1H-pyrrole-3-carboxamide core, which, when further functionalized, led to a compound with high selectivity and in vivo efficacy.[3][4] This underscores the importance of structure-based drug design in guiding the derivatization of this versatile scaffold.
Experimental Workflows for Selectivity Profiling
A cornerstone of developing a selective inhibitor is a robust and comprehensive screening strategy. The goal is to identify not only the intended "on-target" activity but also any unintended "off-target" interactions that could lead to toxicity or confound experimental results.
Caption: A typical workflow for assessing kinase inhibitor selectivity.
Protocol 1: In Vitro Radiometric Kinase Assay
This method remains a gold standard for quantifying kinase inhibition due to its direct measurement of substrate phosphorylation.
Principle: This assay measures the transfer of a radiolabeled phosphate group ([γ-33P]ATP) from ATP to a specific peptide or protein substrate by the kinase of interest. The amount of incorporated radioactivity is directly proportional to the kinase activity.
Step-by-Step Methodology:
-
Reaction Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, a suitable substrate peptide, and a buffer containing MgCl2.
-
Compound Addition: Add the test compound (e.g., a derivative of this compound) at various concentrations (typically a 10-point, 3-fold serial dilution). Include appropriate controls (DMSO for 100% activity, a known potent inhibitor for 0% activity).
-
Initiation of Reaction: Start the reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP.
-
Causality: The concentration of ATP is critical. It is often set at or near the Michaelis-Menten constant (Km) for each specific kinase.[6] This ensures that the measured IC50 value is a reasonable approximation of the inhibitor's binding affinity (Ki) and allows for a more equitable comparison of potency across different kinases.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear phase.
-
Reaction Termination and Separation: Stop the reaction by adding a strong acid (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose) which binds the phosphorylated substrate. Wash the membrane extensively to remove unincorporated [γ-33P]ATP.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Target Engagement using NanoBRET™
While in vitro assays are essential, it is crucial to confirm that a compound engages its target within the complex environment of a living cell. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for this purpose.[7]
Principle: This assay measures the proximity of a test compound to a target protein in intact cells. The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer compound that is known to bind the target is added to the cells. If the test compound competes with the tracer for binding to the target, the BRET signal will decrease.
Step-by-Step Methodology:
-
Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well or 384-well plate and incubate for 24 hours.
-
Compound Addition: Add the unlabeled test compound at various concentrations to the cells.
-
Tracer Addition: Add the fluorescently labeled tracer compound at a concentration at or below its EC50.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the cells. This substrate is cell-permeable and is converted by NanoLuc® to produce luminescence.
-
Detection: Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters: one for the donor (NanoLuc®) and one for the acceptor (the fluorescent tracer).
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Plot the BRET ratio against the log of the test compound concentration to determine the cellular IC50 value.
-
Trustworthiness: This self-validating system provides a direct readout of target engagement in a physiological context, accounting for factors like cell permeability and competition with endogenous ATP, which are absent in biochemical assays.[7]
-
Conclusion and Future Outlook
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Our analysis reveals that its value is not in any inherent, off-the-shelf selectivity, but in its capacity as a versatile and adaptable platform for structure-based design. The case studies presented herein, from highly specific kinase inhibitors to novel anti-infectives, demonstrate that with rational and creative medicinal chemistry, this core can be tailored to engage a wide array of biological targets with remarkable precision.
The future development of compounds based on this scaffold will undoubtedly benefit from the continued expansion of large-scale selectivity screening platforms and the increasing sophistication of cellular target engagement assays. These technologies provide the crucial feedback loop that allows chemists to understand the consequences of their structural modifications in real-time, accelerating the journey from a promiscuous scaffold to a life-saving, selective medicine. For the researcher, this means that any "hit" compound based on the this compound core should be viewed not as an endpoint, but as the beginning of a rigorous process of selectivity profiling and optimization, a process that is fundamental to the tenets of modern drug development.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (URL not available in search results)
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. (URL not available in search results)
-
Vasta, J. D., Robers, M. B., & Urh, M. (2018). Cellular thermal shift assays and other methods to monitor target engagement in cells. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 779-790. [Link]
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. (URL not available in search results)
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Sagan, M., Grych, M., Głuch-Lutwin, M., Startek, W., Kurczab, R., Satała, G., ... & Canale, V. (2021). 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. ACS Chemical Neuroscience, 12(7), 1199-1215. [Link]
-
El-Damasy, D. A., Lee, J. A., & Cho, N. C. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(24), 7586. [Link]
-
Angiolini, M., Donati, D., Fancelli, D., Fasolini, M., Ferretti, M., Montalbetti, C. A., ... & Vianello, P. (2014). Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. Bioorganic & medicinal chemistry letters, 24(17), 4238-4242. [Link]
-
Kühn, L., Gsponer, J. R., Müller, M. P., & Knapp, S. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8272. [Link]
-
D'Angelo, N. D., Kim, J. L., & Belyakov, S. (2013). Discovery of Pyrrolo [1, 2-b] pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. ACS medicinal chemistry letters, 4(11), 1059-1064. [Link]
-
Blake, J. F., Burkard, M. R., Chan, J., Chen, H., Cheng, E., Cui, H., ... & Lyssikatos, J. P. (2022). Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. ACS Medicinal Chemistry Letters, 13(5), 843-850. [Link]
-
van den Hurk, S. S., van Vught, T., Willemsen-Seegers, N., de Man, J., Uitdehaag, J. C., Buijsman, R. C., ... & van Boeckel, C. A. (2020). Discovery of 2, 4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS medicinal chemistry letters, 11(10), 1957-1964. [Link]
-
Kaur, H., & Narasimhan, B. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC advances, 5(20), 15233-15266. [Link]
-
Wang, Y., Zhang, Y., Zhang, Y., Li, Y., Wang, Y., Wang, B., ... & Zhang, T. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of medicinal chemistry, 65(15), 10472-10495. [Link]
-
Sagan, M., Grych, M., Głuch-Lutwin, M., Startek, W., Kurczab, R., Satała, G., ... & Canale, V. (2021). 2-Phenyl-1 H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT 6 Receptor Inverse Agonists with Cognition-Enhancing Activity. ResearchGate. [Link]
-
Wissing, J., Godl, K., Brehmer, D., Blencke, S., Weber, M., Habenberger, P., ... & Daub, H. (2004). Chemical proteomic analysis reveals alternative modes of action for pyrido [2, 3-d] pyrimidine kinase inhibitors. Molecular & Cellular Proteomics, 3(12), 1181-1193. [Link]
-
Koval, O., Kolisnyk, B., Shvets, J., Oliinyk, O., Starosyla, S., Bdzhola, V., ... & Glibovets, M. (2025). Hypoxia Inducible Factor-1α a Novel Molecular Target for 2-Aminopyrrole Derivative. Preprints.org. [Link]
Sources
- 1. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Benchmarking Guide: 2-Amino-1H-pyrrole-3-carboxamide (2-APC) Scaffolds
Executive Summary & Product Identity
2-Amino-1H-pyrrole-3-carboxamide (2-APC) is not a single "drug" but a privileged chemical scaffold (pharmacophore) widely utilized in two distinct therapeutic areas: Antimicrobial Biofilm Dispersion (mimicking marine alkaloid Oroidin) and Targeted Kinase Inhibition (specifically JAK, PLK, and FLT3 pathways).
Benchmarking this scaffold requires a bifurcated approach. Unlike Standard-of-Care (SoC) drugs which are optimized for a single indication, 2-APC is often evaluated as a "Lead Series" or "Fragment" to be optimized. This guide defines the rigorous protocols to benchmark 2-APC derivatives against clinical SoCs, highlighting its unique mechanism of non-bactericidal biofilm modulation and ATP-competitive kinase binding .
Core Mechanism of Action (MoA)
-
In Oncology: The 2-amino-pyrrole motif functions as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP, allowing it to anchor into the hinge region of kinases (e.g., JAK2, CDK).
-
In Microbiology: It acts as a signal modulator, disrupting the two-component signaling systems (TCS) in bacteria, triggering biofilm dispersal without inducing selective pressure for resistance (unlike traditional antibiotics).
Strategic Benchmarking Framework
To objectively assess 2-APC, you must compare it against SoCs using distinct "Success Criteria" for each indication.
Visualization: Mechanism & Benchmarking Logic
Figure 1: Bifurcated benchmarking strategy for 2-APC scaffolds against indication-specific Standards of Care.
Comparative Data Analysis
The following data synthesizes performance metrics of optimized 2-APC derivatives (e.g., NMS-P953 analogues) against clinical standards.
Table 1: Oncology Benchmarking (Kinase Inhibition)
Context: Evaluation of 2-APC derivatives in JAK2-driven Myeloproliferative Neoplasms.
| Feature | 2-APC Derivative (Lead) | Ruxolitinib (SoC) | Tofacitinib (Alt. SoC) | Advantage/Gap |
| Primary Target (IC50) | JAK2: < 10 nM | JAK2: 3.3 nM | JAK3: 1 nM | Comparable Potency |
| Selectivity Profile | High (Type I 1/2 binder) | Moderate (JAK1/2 dual) | Moderate (Pan-JAK) | Potential for reduced off-target toxicity |
| Solubility (pH 7.4) | Low to Moderate (<50 µM) | High (>1 mg/mL) | High | Formulation Challenge |
| Metabolic Stability | Moderate (C-3 amide hydrolysis) | High | High | Requires bio-isostere optimization |
Table 2: Microbiology Benchmarking (Antibiofilm)
Context: Eradication of established Pseudomonas aeruginosa or S. aureus biofilms.
| Metric | 2-APC Scaffold | Ciprofloxacin (SoC) | Combination (2-APC + Cipro) | Interpretation |
| MIC (Planktonic) | > 100 µM (Non-cidal) | 0.5 µM (Cidal) | 0.5 µM | 2-APC is NOT an antibiotic |
| MBEC (Biofilm) | N/A (Dispersal only) | > 128 µM (Resistant) | < 4 µM | Synergistic Potentiation |
| Biofilm Dispersal | 60-80% Reduction | < 10% Reduction | > 90% Eradication | Superior Matrix Penetration |
| Resistance Onset | Low (Non-growth limiting) | High (Rapid mutation) | Delayed | Evolutionary Advantage |
Detailed Experimental Protocols
To validate the claims above, researchers must use these self-validating protocols. Standard MIC assays are insufficient for 2-APC benchmarking because they fail to capture biofilm dispersal or kinase residence time.
Protocol A: The "Synergy Checkerboard" Assay (Biofilm)
Objective: Determine if 2-APC restores sensitivity of biofilms to SoC antibiotics.
-
Culture Preparation: Grow P. aeruginosa (PAO1) in LB broth to mid-log phase. Dilute to OD600 = 0.05.
-
Biofilm Establishment: Seed 96-well peg lids (MBEC device) and incubate for 24h to form mature biofilm.
-
Treatment Matrix:
-
Axis X: Ciprofloxacin (0 to 128 µg/mL).
-
Axis Y: 2-APC Derivative (0 to 200 µM).
-
-
Exposure: Transfer peg lid to challenge plate. Incubate 24h.
-
Recovery: Rinse pegs in saline. Sonicate into fresh media (recovery plate).
-
Readout: Measure OD600 after 18h recovery.
-
Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).
-
Validation Check: FICI < 0.5 indicates true synergy. If FICI > 1.0, the 2-APC derivative is inactive or antagonistic.
-
Protocol B: Kinase Residence Time (Surface Plasmon Resonance - SPR)
Objective: Prove 2-APC binds the ATP pocket with distinct kinetics compared to Type I inhibitors like Sunitinib.
-
Immobilization: Biotinylate Recombinant JAK2 kinase and capture on Streptavidin SPR chip.
-
Injection: Inject 2-APC derivative at 5 concentrations (spanning estimated Kd).
-
Dissociation: Allow long dissociation phase (600s) to measure
. -
Comparison: Run Ruxolitinib as positive control.
-
Analysis: Calculate Residence Time (
).-
Significance: A longer
correlates with prolonged pharmacodynamic effect in vivo, even after plasma clearance.
-
Critical Analysis & Troubleshooting
Why 2-APC Scaffolds Often Fail
While promising, the this compound core suffers from specific liabilities that must be addressed during lead optimization:
-
Chemical Instability: The pyrrole ring is electron-rich, making it susceptible to oxidative degradation.
-
Solution: Introduce electron-withdrawing groups (e.g., -CF3, -Cl) at the C4/C5 positions to stabilize the ring.
-
-
Poor Solubility: The planar, rigid structure leads to high crystal lattice energy and poor aqueous solubility.
-
Solution: Append solubilizing tails (e.g., morpholine or piperazine) to the carboxamide nitrogen.
-
-
Assay Interference: 2-aminopyrroles can sometimes act as PAINS (Pan-Assay Interference Compounds) via redox cycling.
-
Validation: Always run a counter-screen with 0.01% Triton X-100 to ensure inhibition is not due to aggregation.
-
Visualization: Optimization Workflow
Figure 2: Medicinal chemistry decision tree for optimizing 2-APC scaffolds into drug-like candidates.
References
-
NMS-P953 Discovery (JAK2 Inhibition)
-
Oroidin & Biofilm Dispersion
-
FLT3/CDK Inhibition (FN-1501)
-
Antibiofilm Methodology
- Title: A Comprehensive Mechanistic Antibacterial and Antibiofilm Study of Potential Bioactive Complexes.
- Source: MDPI (Molecules).
-
URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Screening of Antibacterial and Antibiofilm Activities of Commercially Available Essential Oils' Different Samples in Comparison to Conventional Antibiotics[v1] | Preprints.org [preprints.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Cellular Target Engagement: 2-Amino-1H-pyrrole-3-carboxamide Scaffolds
Executive Summary: The Scaffold and the Challenge
The 2-Amino-1H-pyrrole-3-carboxamide moiety is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for a wide range of ATP-competitive inhibitors targeting kinases (e.g., JAK/STAT , IKK , p38 MAPK ) and enzymes like PARP . While synthetic accessibility makes this scaffold attractive, its high polarity and hydrogen-bonding potential can lead to promiscuous binding or poor cellular permeability.
The Critical Challenge: Confirming that a this compound derivative engages its specific target inside the complex milieu of a living cell, rather than merely inhibiting the purified protein in a biochemical assay.
This guide objectively compares three primary methodologies for validating cellular target engagement (TE) of this scaffold: Cellular Thermal Shift Assay (CETSA) , NanoBRET™ Target Engagement , and Functional Phospho-Signaling Assays .
Comparative Analysis of Target Engagement Methodologies
For a this compound based inhibitor (e.g., targeting JAK1), the choice of assay depends on the stage of development (Hit-to-Lead vs. Lead Optimization).
Table 1: Methodological Comparison Matrix
| Feature | CETSA (Cellular Thermal Shift) | NanoBRET™ Target Engagement | Functional Assay (e.g., Phospho-Flow) |
| Primary Readout | Physical Binding (Thermodynamic stabilization) | Physical Binding (Competitive displacement) | Downstream Effect (Signaling inhibition) |
| Label Requirement | Label-Free (Native protein) | Tracer Required (Fluorescent probe) | Antibody Required (Phospho-specific) |
| Throughput | Medium (Western Blot) to High (AlphaScreen) | High (Plate-based) | High (Flow Cytometry/ELISA) |
| Quantitation | |||
| Relevance to Scaffold | Best for Initial Validation. Confirms the scaffold enters the cell and stabilizes the target. | Best for SAR Ranking. Quantifies affinity differences between derivatives. | Best for Phenotypic Screening. Confirms pathway modulation but not direct binding. |
| Limitations | Requires high affinity binding to induce shift. | Requires cloning (NanoLuc fusion) and tracer development. | Indirect; susceptible to off-target effects or upstream inhibition. |
Biological Context: The JAK/STAT Signaling Pathway
To illustrate the target engagement workflow, we focus on JAK1 (Janus Kinase 1) , a common target for pyrrole-carboxamide derivatives (precursors to pyrrolo[2,3-d]pyrimidines).
Figure 1: JAK/STAT Pathway and Inhibitor Action
This diagram illustrates the ATP-competitive inhibition mechanism of this compound derivatives within the JAK-STAT signaling cascade.
Caption: Schematic of JAK-STAT signaling.[1] The scaffold (Green) competes with ATP at the JAK kinase domain (Blue), preventing STAT phosphorylation and downstream gene expression.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that the this compound derivative enters the cell and physically stabilizes the target protein (e.g., JAK1) against thermal denaturation.
Experimental Design (Causality & Logic)
-
Why Intact Cells? To account for membrane permeability and intracellular metabolism.
-
Why Thermal Shift? Ligand binding increases the free energy of unfolding (
), shifting the aggregation temperature ( ) higher. -
Control: DMSO-treated cells (Negative Control) vs. Pan-JAK Inhibitor (Positive Control, e.g., Tofacitinib).
Step-by-Step Methodology
Phase A: Cell Treatment
-
Seed Cells: Culture THP-1 or Jurkat cells (
cells/mL) in T-25 flasks. -
Compound Incubation: Treat cells with the test compound (at
or ) for 1 hour at 37°C.-
Critical Step: Ensure DMSO concentration is consistent (<0.1%) across all samples to prevent solvent-induced destabilization.
-
Phase B: Thermal Challenge
-
Harvest: Centrifuge cells (300 x g, 5 min), wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot: Distribute cell suspension (50
) into 8-12 PCR tubes. -
Heat Gradient: Apply a thermal gradient (e.g., 40°C to 67°C) using a PCR thermal cycler for 3 minutes.
-
Cooling: Immediately incubate tubes at room temperature (3 min) then on ice (on ice).
Phase C: Lysis & Separation
-
Lysis: Add lysis buffer (Tris-HCl, NaCl, NP-40, Protease Inhibitors). Perform 3 freeze-thaw cycles (Liquid
/ 25°C) to ensure complete lysis. -
Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Mechanism: Aggregated (denatured) proteins pellet out; stabilized (folded) proteins remain in the supernatant.
-
Phase D: Detection (Western Blot)
-
SDS-PAGE: Load supernatants onto a 4-12% Bis-Tris gel.
-
Immunoblot: Transfer to nitrocellulose. Probe with anti-JAK1 antibody (e.g., CST #3332).
-
Quantification: Measure band intensity using densitometry (ImageJ/Li-Cor).
Figure 2: CETSA Workflow Logic
This flowchart details the critical decision points in the CETSA protocol.
Caption: CETSA workflow. The critical separation step (Green) isolates soluble, ligand-stabilized protein from aggregated, denatured protein.
Data Interpretation & Validation
Successful target engagement is defined by a statistically significant shift in the aggregation temperature (
Table 2: Representative Data Analysis (Hypothetical)
| Treatment | Interpretation | ||
| DMSO (Control) | 48.5°C | - | Baseline stability of the target. |
| Scaffold Analog A | 49.2°C | +0.7°C | Weak/No Engagement. Likely poor permeability or low affinity. |
| Scaffold Analog B | 53.8°C | +5.3°C | Strong Engagement. Significant stabilization confirmed. |
| Tofacitinib (Pos. Ctrl) | 55.1°C | +6.6°C | Validates the assay system. |
Validation Criteria (Self-Validating System):
-
Isothermal Dose-Response (ITDR): Once
is established, run a dose-response at a fixed temperature (e.g., 52°C for Analog B). Signal should increase with concentration. -
Target Specificity: Probe for a non-target kinase (e.g., ERK1/2) on the same blot. It should not shift, proving specificity.
References
-
Martinez Molina, D., et al. (2013). "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science, 341(6141), 84-87. Link
-
Jafari, E., et al. (2025).[1] "Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies and bioactivity evaluation." RSC Advances. Link
-
Robers, M.B., et al. (2015). "Target Engagement in Live Cells: NanoBRET™ Tracer Systems." Promega Corporation Technical Manual. Link
-
Davoodnia, A., et al. (2010).[1] "Solvent-free synthesis of pyrrolo[2,3-d]pyrimidine derivatives." Chinese Chemical Letters. (Describes the this compound precursor chemistry).
Sources
Safety Operating Guide
Comprehensive Safety & Handling Guide: 2-Amino-1H-pyrrole-3-carboxamide
CAS Number: 15986-02-4 (Primary Reference) Synonyms: 2-Amino-1H-pyrrole-3-carboxylic acid amide; 3-Carbamoyl-2-aminopyrrole Application: Key intermediate in the synthesis of kinase inhibitors (e.g., PARP inhibitors) and antiviral agents.
Part 1: Executive Safety Summary
From the Desk of the Senior Application Scientist:
Handling 2-Amino-1H-pyrrole-3-carboxamide requires a "Defense in Depth" strategy. While often classified as an Irritant and Harmful by Ingestion , the true operational risk lies in its chemical instability and physical form . Aminopyrroles are electron-rich heteroaromatics; they are prone to rapid oxidation upon exposure to air and light, turning from off-white solids to dark, tarry residues.
Therefore, your PPE strategy must serve two purposes:
-
Protect the Scientist: Prevent inhalation of fine dust and dermal absorption.
-
Protect the Compound: Isolate the reagent from environmental moisture and oxidizers.
Critical Hazard Profile (GHS Classification):
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (H302)[1]
-
Serious Eye Damage/Irritation: Category 2A (H319)[1]
-
STOT-SE (Respiratory): Category 3 (H335)[1]
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to exceed minimum regulatory requirements, ensuring safety during high-risk manipulations (e.g., weighing fine powder).
| Protection Zone | Recommended Equipment | Scientific Rationale (The "Why") |
| Respiratory | Primary: Chemical Fume Hood (Certified).Secondary: N95 or P100 Respirator (only if outside hood). | The compound is a respiratory irritant (H335).[1] Fine organic dusts easily bypass standard HVAC filtration. Always handle the solid in a hood. |
| Dermal (Hands) | Double-gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) | Amines can permeate thin nitrile over time. Double gloving allows you to strip the outer glove immediately upon contamination without exposing skin. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Standard safety glasses allow dust entry from the sides. Goggles seal the orbital area against fine particulates and accidental splashes during dissolution. |
| Body | Lab Coat (High-Neck/Snap closure) + Long Pants + Closed-toe Shoes. | Minimizes skin surface area exposed to settling dust. A high neck prevents dust from entering the collar zone. |
| Engineering | Anti-Static Gun / Ionizer | Organic amides are prone to static charge, causing "fly-away" powder that contaminates the balance and user. |
Part 3: Operational Protocol (Step-by-Step)
Phase 1: Preparation & Weighing
-
Cold Chain Management: This compound is typically stored at -20°C .
-
Step 1: Remove vial from freezer.
-
Step 2:STOP. Allow the vial to warm to room temperature inside a desiccator before opening.
-
Reasoning: Opening a cold vial introduces condensation (water), which accelerates hydrolytic degradation of the amide bond.
-
-
The Weighing Zone:
-
Set up a micro-balance inside the fume hood.
-
Use an ionizing fan or anti-static gun on the spatula and weighing boat.
-
Technique: Do not tap the spatula against the vial rim (creates aerosols). Use a gentle rolling motion to transfer solid.
-
Phase 2: Solubilization & Reaction
-
Solvent Choice: Soluble in DMSO and Methanol. Sparingly soluble in water.
-
Addition: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of dry powder.
-
Inert Atmosphere: Once in solution, purge the headspace with Nitrogen or Argon immediately. Aminopyrroles oxidize rapidly in solution.
Phase 3: Workflow Visualization
The following diagram illustrates the safe handling lifecycle, emphasizing the critical "Equilibration" step often missed by junior researchers.
Figure 1: Operational workflow for handling temperature-sensitive aminopyrroles.
Part 4: Emergency Response & Disposal[5]
Spill Response (Solid)
-
Evacuate: Alert nearby personnel.
-
PPE Up: Ensure goggles and double gloves are secure.
-
Contain: Do not dry sweep (creates dust). Cover the spill with a paper towel dampened with a compatible solvent (e.g., ethanol) or water.
-
Clean: Scoop up the damp material and place it in a hazardous waste container. Wipe the area twice with soap and water.
Exposure Response
-
Eye Contact: Rinse immediately with water for 15 minutes.[2][3][4] Lift eyelids occasionally. Seek medical attention (H319).
-
Skin Contact: Wash with soap and water.[2][3][5][6] Remove contaminated clothing.[3][4][5][6][7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center (H302).
Waste Disposal Logic
Do not dispose of down the drain.
-
Solid Waste: Segregate into "Solid Hazardous Waste (Toxic/Irritant)."
-
Liquid Waste: Combine with "Organic Solvents (Non-Halogenated)" unless halogenated solvents were used in the process.
-
Labeling: Clearly label as "Contains Aminopyrrole derivative - Potential Sensitizer."
Figure 2: Decision logic for spill containment and exposure response.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136589, 1-Aminopyrrole (and related aminopyrrole derivatives). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
